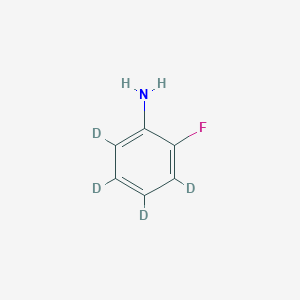

2-Aminofluorobenzene-3,4,5,6-d4

描述

2-Aminofluorobenzene-3,4,5,6-d4 is a deuterated aromatic compound featuring an amino group (-NH₂) at the 2-position and a fluorine atom at the 1-position on a benzene ring, with deuterium atoms replacing hydrogen at positions 3, 4, 5, and 6. This isotopic labeling enhances its utility in mechanistic studies, pharmacokinetic research, and analytical chemistry, where deuterium’s kinetic isotope effect (KIE) and distinct mass spectral signatures are critical . Its molecular formula is C₆H₂D₄FN, with a molecular weight of approximately 129.15 g/mol (calculated based on analogous compounds in ). The compound is primarily employed in synthesizing isotopically labeled pharmaceuticals, agrochemicals, and dyes, leveraging the electronic effects of fluorine and the stability of deuterium .

属性

CAS 编号 |

646502-91-2 |

|---|---|

分子式 |

C6H6FN |

分子量 |

115.14 g/mol |

IUPAC 名称 |

2,3,4,5-tetradeuterio-6-fluoroaniline |

InChI |

InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D |

InChI 键 |

FTZQXOJYPFINKJ-RHQRLBAQSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)F)[2H])[2H] |

规范 SMILES |

C1=CC=C(C(=C1)N)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminofluorobenzene-3,4,5,6-d4 typically involves the deuteration of 2-aminofluorobenzene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. This process ensures the selective replacement of hydrogen atoms with deuterium at the desired positions on the benzene ring .

Industrial Production Methods

On an industrial scale, the production of 2-Aminofluorobenzene-3,4,5,6-d4 may involve continuous flow reactors to facilitate the deuteration process. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Types of Reactions

2-Aminofluorobenzene-3,4,5,6-d4 undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding aniline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

Oxidation: Nitro-2-aminofluorobenzene-3,4,5,6-d4

Reduction: Aniline derivatives

Substitution: Various substituted fluorobenzenes depending on the nucleophile used.

科学研究应用

2-Aminofluorobenzene-3,4,5,6-d4 is widely used in scientific research due to its deuterated nature, which makes it valuable in:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.

Industry: Applied in the synthesis of advanced materials and as a standard in analytical techniques such as NMR spectroscopy

作用机制

The mechanism of action of 2-Aminofluorobenzene-3,4,5,6-d4 largely depends on its application. In metabolic studies, the deuterium atoms act as non-radioactive tracers, allowing researchers to follow the compound’s transformation and interaction with biological molecules. The presence of deuterium can also influence the compound’s reactivity and stability, providing insights into reaction pathways and mechanisms .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2-Aminofluorobenzene-3,4,5,6-d4 with structurally and functionally related deuterated aromatic compounds, emphasizing substituent positions, applications, and isotopic purity:

*Calculated based on analogous compounds in .

Key Comparative Insights:

Substituent Effects: Electronic Influence: The ortho-substituted amino and fluorine groups in 2-Aminofluorobenzene-d4 create strong electron-withdrawing and directing effects, enhancing reactivity in electrophilic substitution compared to para-substituted analogs like 4-Fluoroaniline-d4 . Steric Considerations: The proximity of NH₂ and F in the ortho positions may introduce steric hindrance, reducing reaction rates in bulky reagent systems compared to 3,4-Difluorobenzoic-d3 acid, where substituents are meta and para .

Isotopic Purity and Applications: All compounds listed exhibit >98% deuterium enrichment, ensuring reliability in tracer studies. However, 2-Aminofluorobenzene-d4 and 4-Fluoroaniline-d4 are preferred in synthetic chemistry for their balanced electronic profiles, while 4-Chlorotoluene-d4 serves as an environmental contaminant reference .

By analogy, the fluorine and deuterium in 2-Aminofluorobenzene-d4 may similarly enhance fluorescence quantum yield for imaging applications .

In contrast, 4-Chlorotoluene-d4 poses lower acute risks but requires flammability precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。